N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide
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Overview
Description
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide is a complex organic compound that features a thiazole ring, a biphenyl group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Biphenyl Group Introduction: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated thiazole derivative in the presence of a palladium catalyst.
Phenoxypropanamide Formation: The final step involves the reaction of the thiazole-biphenyl intermediate with 3-phenoxypropanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the biphenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural complexity and the presence of pharmacophoric groups.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or light-emitting materials.
Biological Studies: It can be used as a probe to study biological pathways involving thiazole derivatives.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism by which N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide exerts its effects depends on its specific application:
Biological Activity: If used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding or π-π interactions with biological targets.
Material Properties: In materials science, the compound’s electronic properties, such as conjugation and electron-donating/withdrawing effects, play a crucial role in its function as a semiconductor or light-emitting material.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share the thiazole ring but differ in their substituents.
Biphenyl Compounds: Biphenyl-4-carboxylic acid and 4-biphenylamine are structurally related but lack the thiazole and phenoxypropanamide moieties.
Phenoxypropanamide Derivatives: Compounds such as 3-phenoxypropanoic acid and its amides are similar but do not contain the thiazole or biphenyl groups.
Uniqueness
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide is unique due to the combination of its three distinct functional groups: the thiazole ring, the biphenyl group, and the phenoxypropanamide moiety. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-23(15-16-28-21-9-5-2-6-10-21)26-24-25-22(17-29-24)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTLGHHIZOKFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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